molecular formula C9H14O B1611420 3,6-Dimethyl-6-hepten-4-YN-3-OL CAS No. 3601-67-0

3,6-Dimethyl-6-hepten-4-YN-3-OL

Cat. No.: B1611420
CAS No.: 3601-67-0
M. Wt: 138.21 g/mol
InChI Key: VSSPEZDVPCUEIR-UHFFFAOYSA-N
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Description

3,6-Dimethyl-6-hepten-4-YN-3-OL is an organic compound with the molecular formula C9H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-6-hepten-4-YN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dimethyl-1-hepten-4-yne with a suitable oxidizing agent to introduce the hydroxyl group at the third position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-6-hepten-4-YN-3-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

Scientific Research Applications

3,6-Dimethyl-6-hepten-4-YN-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-6-hepten-4-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

3,6-Dimethyl-6-hepten-4-YN-3-OL can be compared with other similar compounds, such as:

    3,6-Dimethyl-1-hepten-4-yn-3-ol: Similar structure but different functional groups.

    2,6-Dimethylhept-6-en-3-yn-2-ol: Different position of the hydroxyl group.

    6,6-Dimethyl-1-hepten-4-yn-3-ol: Different position of the double bond

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3,6-dimethylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPEZDVPCUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570515
Record name 3,6-Dimethylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-67-0
Record name 3,6-Dimethylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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